molecular formula C30H38INO2 B13449594 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline

Cat. No.: B13449594
M. Wt: 571.5 g/mol
InChI Key: KGMMBWUWALITLU-UHFFFAOYSA-N
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Description

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is an organic compound that belongs to the class of anilines. It is characterized by the presence of hexyloxy groups and an iodine atom attached to the phenyl rings. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline typically involves multiple steps. One common method includes the following steps:

    Formation of Hexyloxybenzene: Hexyloxybenzene is synthesized by reacting phenol with hexyl bromide in the presence of a base such as potassium carbonate.

    Nitration: The hexyloxybenzene undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to form nitrohexyloxybenzene.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin and hydrochloric acid, resulting in hexyloxyaniline.

    Iodination: The final step involves the iodination of hexyloxyaniline using iodine and an oxidizing agent like sodium nitrite to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a diagnostic agent.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of 4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. The presence of the iodine atom may enhance its binding affinity to certain targets, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-Iodoaniline: Similar structure but lacks the hexyloxy groups.

    4-(Hexyloxy)aniline: Similar structure but lacks the iodine atom.

    4-(Hexyloxy)-N-phenylaniline: Similar structure but lacks the iodine atom on the phenyl ring.

Uniqueness

4-(Hexyloxy)-N-(4-(hexyloxy)phenyl)-N-(4-iodophenyl)aniline is unique due to the presence of both hexyloxy groups and an iodine atom, which can influence its chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C30H38INO2

Molecular Weight

571.5 g/mol

IUPAC Name

4-hexoxy-N-(4-hexoxyphenyl)-N-(4-iodophenyl)aniline

InChI

InChI=1S/C30H38INO2/c1-3-5-7-9-23-33-29-19-15-27(16-20-29)32(26-13-11-25(31)12-14-26)28-17-21-30(22-18-28)34-24-10-8-6-4-2/h11-22H,3-10,23-24H2,1-2H3

InChI Key

KGMMBWUWALITLU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N(C2=CC=C(C=C2)OCCCCCC)C3=CC=C(C=C3)I

Origin of Product

United States

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